molecular formula C4H9NOS B2809438 Thiomorpholine 1-oxide CAS No. 39213-13-3; 76176-87-9

Thiomorpholine 1-oxide

Cat. No.: B2809438
CAS No.: 39213-13-3; 76176-87-9
M. Wt: 119.18
InChI Key: YHIIJNLSGULWAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Heterocyclic Compound Research

Heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings, are fundamental to organic chemistry and are ubiquitously found in nature and synthetic materials. Thiomorpholine (B91149) and its derivatives are an important class of non-aromatic, six-membered saturated heterocycles. jchemrev.com Specifically, thiomorpholine is a thio analog of morpholine (B109124), where the oxygen atom is replaced by a sulfur atom. jchemrev.com The introduction of an oxide group at the sulfur atom to form thiomorpholine 1-oxide further diversifies the chemical space of heterocyclic compounds, offering a unique scaffold for the synthesis of more complex molecules. ontosight.aievitachem.com

The study of this compound is situated within the broader context of developing novel heterocyclic structures with potential applications in various scientific domains. Researchers have explored its use as a building block in organic synthesis and investigated the biological activities of its derivatives. ontosight.aievitachem.com The versatility of the thiomorpholine scaffold, including its S-oxide and S,S-dioxide forms, has made it a privileged structure in medicinal chemistry and materials science. jchemrev.comjchemrev.com

Significance as a Sulfoxide (B87167) Scaffold in Chemical Sciences

The presence of the sulfoxide group is a defining characteristic of this compound, contributing significantly to its importance in chemical sciences. ontosight.ai Sulfoxides are known for their distinct stereoelectronic properties, which can influence the reactivity and conformation of the molecule. The sulfoxide group in this compound can act as a chiral auxiliary, a hydrogen bond acceptor, and can participate in various chemical transformations.

The synthesis of this compound is primarily achieved through the oxidation of thiomorpholine. evitachem.com Common oxidizing agents used for this purpose include potassium permanganate (B83412) and hydrogen peroxide. evitachem.com The reaction conditions are critical to prevent over-oxidation to the corresponding sulfone (thiomorpholine 1,1-dioxide). evitachem.com This controlled oxidation allows for the selective preparation of the sulfoxide, which can then be used in a variety of synthetic applications.

The sulfoxide scaffold of this compound has been incorporated into various molecular architectures to modulate their properties. For instance, it has been used in the development of stimuli-responsive polymers. mdpi.comnih.gov The hydrophilic nature of the thiomorpholine oxide moiety can be harnessed to create polymers with tunable lower critical solution temperature (LCST) and pH-responsiveness. mdpi.comnih.gov Furthermore, the thiomorpholine S-oxide scaffold has been investigated in the context of medicinal chemistry, where it has been incorporated into potential therapeutic agents. jchemrev.comresearchgate.net

The reactivity of this compound includes further oxidation to the sulfone, reduction back to thiomorpholine, and nucleophilic substitution at the nitrogen atom. evitachem.com These reactions provide avenues for the synthesis of a diverse range of derivatives with tailored properties. The structural and electronic effects of the sulfoxide group make this compound a valuable and versatile scaffold in the ongoing exploration of new chemical entities.

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular FormulaC4H9NOS evitachem.comnih.gov
Molecular Weight119.18 g/mol evitachem.com
CAS Number39213-13-3 evitachem.comnih.gov
IUPAC Name1,4-thiazinane 1-oxide nih.gov
Canonical SMILESC1CS(=O)CCN1 evitachem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-thiazinane 1-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NOS/c6-7-3-1-5-2-4-7/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIIJNLSGULWAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)CCN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00959988
Record name 1lambda~4~-Thiomorpholin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00959988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39213-13-3
Record name 1lambda~4~-Thiomorpholin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00959988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Thiomorpholine 1 Oxide

Direct Oxidation Routes from Thiomorpholine (B91149) Derivatives

The most straightforward method for synthesizing Thiomorpholine 1-oxide is through the direct oxidation of the sulfur atom in the thiomorpholine ring. This approach is widely utilized due to its efficiency. evitachem.com The core of this strategy lies in the careful selection of an oxidizing agent and the precise control of reaction conditions to achieve the desired sulfoxide (B87167) without over-oxidation to the corresponding sulfone (Thiomorpholine 1,1-dioxide).

Oxidizing Agent Selection and Reaction Conditions (e.g., Hydrogen Peroxide, Sodium Periodate)

A range of oxidizing agents can be employed for the conversion of thiomorpholine to this compound. organic-chemistry.org Common choices include hydrogen peroxide (H₂O₂), sodium periodate (B1199274) (NaIO₄), and potassium permanganate (B83412) (KMnO₄). evitachem.comsigmaaldrich.comatamanchemicals.com The choice of agent and conditions directly impacts the reaction's outcome, yield, and purity.

Hydrogen Peroxide (H₂O₂): This is a frequently used oxidant, often in aqueous or alcoholic solutions. researchgate.netresearchgate.net The reaction of thiomorpholine derivatives with hydrogen peroxide can efficiently yield the corresponding S-oxide. researchgate.net For instance, the oxidation of 2(E),6(E)-bis(chloromethylidene)-4-thiomorpholinamine hydrochloride with H₂O₂ in water or an ethanol (B145695)/water mixture has been described as an effective preparation method. researchgate.net The reaction temperature is a critical parameter; carrying out the oxidation in aqueous ethanol at temperatures above 35°C can lead to side reactions. researchgate.net

Sodium Periodate (NaIO₄): Sodium periodate is another effective reagent for the selective oxidation of sulfides to sulfoxides. atamanchemicals.com It is often used in an aqueous medium, sometimes with an organic co-solvent for substrates with poor water solubility. atamanchemicals.com However, the oxidation of thiomorpholine with sodium periodate alone in water has been reported to result in a modest yield of only 30% for the sulfoxide. researchgate.net

Potassium Permanganate (KMnO₄): This strong oxidizing agent is also used for the synthesis of this compound. evitachem.com The reaction is typically performed in an aqueous medium under controlled conditions to prevent over-oxidation. evitachem.com A method for preparing Thiomorpholine-1,1-dioxide hydrochloride involves the oxidation of an N-protected thiomorpholine with potassium permanganate, followed by deprotection. google.com This highlights the strength of KMnO₄, which can easily lead to the dioxide if not carefully controlled.

The following table summarizes the reaction conditions for selected oxidizing agents.

Oxidizing AgentTypical SolventsGeneral Reaction ConditionsSelectivity Notes
Hydrogen Peroxide (H₂O₂)Water, Ethanol/WaterControlled temperature (e.g., below 35°C) to prevent side reactions. researchgate.netGenerally good selectivity for the sulfoxide under mild conditions. researchgate.netdb-thueringen.de
Sodium Periodate (NaIO₄)Water, Organic co-solventsCan provide selective oxidation. atamanchemicals.com Yields may vary depending on the substrate and conditions. researchgate.netKnown for selective oxidation of sulfides to sulfoxides. atamanchemicals.com
Potassium Permanganate (KMnO₄)WaterRequires careful control to avoid over-oxidation to the sulfone. evitachem.comgoogle.comA strong oxidant; can easily lead to the formation of Thiomorpholine 1,1-dioxide. google.com

Stereocontrol and Diastereoselective Synthesis of this compound

Achieving stereocontrol in the synthesis of substituted this compound derivatives is a significant challenge. The oxidation of a prochiral sulfur atom in a substituted thiomorpholine creates a stereogenic center, leading to the possibility of diastereomers. Research has shown that oxidation of thiomorpholine derivatives can be unreliable in terms of diastereoselective preferences. uoguelph.ca

However, alternative strategies focusing on cyclization can offer better stereocontrol. Asymmetric aza-Michael reactions of chiral β-amino sulfoxides have been investigated to synthesize thiomorpholine S-oxides. uoguelph.ca This approach allows for the formation of specific stereoisomers, such as trans-3,5-substituted heterocycles, by controlling the geometry of the starting materials. uoguelph.ca The synthesis of chiral nonracemic thiomorpholines, which can then potentially be oxidized, has been achieved in multiple steps using chiral auxiliaries like alpha-methylbenzylamine to control the absolute stereochemistry. researchgate.net These methods provide a pathway to enantiomerically enriched thiomorpholine precursors for subsequent oxidation.

Comparative Analysis of Oxidation Efficiency and Selectivity

The efficiency and selectivity of the oxidation process are paramount for a successful synthesis.

Efficiency: Hydrogen peroxide often provides high yields when conditions are optimized. researchgate.net Potassium permanganate is also efficient but carries a higher risk of over-oxidation. evitachem.comgoogle.com Sodium periodate's efficiency can be substrate-dependent, with some reports indicating lower yields for simple thiomorpholine. researchgate.net

Selectivity: The primary challenge is preventing the formation of the sulfone, Thiomorpholine 1,1-dioxide. Hydrogen peroxide is generally considered a good choice for selective oxidation to the sulfoxide under controlled, mild conditions. db-thueringen.de Sodium periodate is also known for its selectivity in converting sulfides to sulfoxides. atamanchemicals.com In contrast, stronger oxidants like potassium permanganate require rigorous control to stop the reaction at the sulfoxide stage. evitachem.comgoogle.com The choice between a kinetically faster agent like hydrogen peroxide and a thermodynamically potent one can influence the product distribution. quora.com

Multistep Synthesis Approaches Incorporating the 1-oxide Moiety

Instead of direct oxidation of a pre-formed thiomorpholine ring, multistep syntheses can construct the ring with the sulfoxide moiety already in place. One such strategy involves the intramolecular cyclization of precursors like 2-methoxycarbonylaminoalkyl-2'-chloroethyl sulfoxides. researchgate.net This method, using sodium hydride (NaH) in dimethylformamide (DMF), leads directly to N-methoxycarbonyl-substituted Thiomorpholine 1-oxides. researchgate.net

Another approach involves a double Michael addition reaction. For instance, the reaction of aromatic amines with divinyl sulfone, catalyzed by boric acid and glycerol (B35011) in water, is a green and efficient method to produce N-substituted Thiomorpholine 1,1-dioxides. researchgate.nettandfonline.com While this directly yields the dioxide, modifications to the starting materials could potentially be adapted to yield the sulfoxide.

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry emphasizes sustainability, prompting the development of greener routes to this compound and its derivatives. sci-hub.se Key principles include the use of safer solvents (like water), reducing waste, and improving energy efficiency. sci-hub.se

Continuous Flow Synthesis Techniques

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, and scalability. beilstein-journals.orgmt.com This technology is particularly beneficial for managing highly exothermic reactions, such as oxidations, and for handling toxic reagents. mt.com

The continuous flow synthesis of 4-(2-hydroxyethyl)thiomorpholine 1,1-dioxide, an intermediate for a pharmaceutical candidate, has been successfully demonstrated. sci-hub.sebeilstein-journals.org This process involves the reaction of ethanolamine (B43304) and divinyl sulfone. mt.com While this example leads to the sulfone, the principles are directly applicable to the synthesis of the sulfoxide. A flow setup allows for precise control of reaction parameters like temperature and residence time, which is crucial for selective oxidation and for minimizing the formation of byproducts. beilstein-journals.org Furthermore, telescoped continuous flow procedures have been developed for the synthesis of thiomorpholine itself, combining a photochemical thiol-ene reaction with a subsequent cyclization step, demonstrating the power of flow chemistry for constructing the core heterocyclic ring. researchgate.netacs.org

Development of Sustainable Reagents and Solvent Systems

The synthesis of this compound, a sulfoxide, from its corresponding thioether, thiomorpholine, is a focal point for the integration of green chemistry principles. Traditional oxidation methods often rely on stoichiometric, hazardous, and waste-generating reagents. In contrast, modern synthetic strategies emphasize the use of sustainable reagents and environmentally benign solvent systems to improve the ecological footprint of the process. These approaches include the use of mild oxidants like hydrogen peroxide, biocatalytic methods, and advanced oxidation processes that utilize molecular oxygen or electrochemistry.

One of the most direct and green approaches to the synthesis of this compound is the use of hydrogen peroxide (H₂O₂) as the oxidant. H₂O₂ is considered a green reagent because its primary byproduct is water. The mild oxidation of a thiomorpholine derivative, 2-thiomorpholine ethyl methacrylate (B99206) (THMA), to its corresponding sulfoxide, ethylthiomorpholine oxyde methacrylate (THOXMA), was successfully achieved using a 30% aqueous solution of hydrogen peroxide. mdpi.com This reaction proceeds efficiently, providing the desired product in high yield without the need for harsh conditions or elaborate purification methods like column chromatography. mdpi.com

Biocatalysis offers a highly selective and environmentally friendly alternative for the synthesis of this compound. The biodegradation of thiomorpholine by the bacterium Mycobacterium aurum MO1 has been shown to produce this compound as an intermediate. nih.gov This transformation is catalyzed by a soluble cytochrome P450 enzyme, which performs the S-oxidation of the thiomorpholine ring. nih.gov This enzymatic process operates under mild, physiological conditions and demonstrates the potential of using whole-cell or isolated enzyme systems for green synthesis. nih.gov

Broader research into sustainable sulfoxide synthesis provides further applicable methodologies. Electrochemical methods, for instance, offer a reagent-free approach to oxidation. An electrochemical protocol using calcium chloride (CaCl₂) as an inexpensive and safe electrolyte in a mixture of acetonitrile (B52724) and water (MeCN/H₂O) has been developed for the selective oxidation of thioethers to sulfoxides. acs.org This method avoids the use of stoichiometric chemical oxidants and allows for precise control over the reaction. acs.org

Photocatalysis represents another cutting-edge sustainable strategy. An environmentally friendly, one-pot method for synthesizing sulfoxides utilizes visible-light photoredox conditions with oxygen from the air as the terminal oxidant. rsc.org This process can be conducted in green solvents such as ethanol and water, significantly enhancing its sustainability profile. rsc.org Similarly, iron(III) nitrate (B79036) has been used as a catalyst to enable the use of oxygen as a green oxidant for the selective oxidation of thioethers to sulfoxides under mild and eco-friendly conditions. acs.org These methods showcase broad functional group compatibility and offer efficient access to sulfoxides. rsc.orgacs.org

The following tables summarize the findings from research into sustainable synthetic methods for this compound and related sulfoxides.

Table 1: Sustainable Synthesis of this compound Derivatives

Starting Material Reagent/Catalyst Solvent Product Yield Reference
2-thiomorpholine ethyl methacrylate (THMA) Hydrogen peroxide (H₂O₂, 30% aq.) None (neat reaction) Ethylthiomorpholine oxyde methacrylate (THOXMA) 80% mdpi.com

Table 2: General Sustainable Methods for Sulfoxide Synthesis Applicable to Thiomorpholine

Method Reagent/Catalyst Oxidant Solvent Key Features Reference
Catalytic Oxidation Iron(III) nitrate (Fe(NO₃)₃·9H₂O) Oxygen (O₂) Not specified Mild conditions, gram-scale, high selectivity acs.org
Electrochemical Synthesis Calcium chloride (CaCl₂) Electricity Acetonitrile/Water (MeCN/H₂O) Inexpensive, safe, avoids stoichiometric oxidants acs.org

Chemical Reactivity and Transformation of Thiomorpholine 1 Oxide

Transformation Pathways of the Sulfoxide (B87167) Moiety

The sulfoxide group is the most prominent functional group in thiomorpholine (B91149) 1-oxide and dictates much of its chemical behavior. It can undergo both oxidation to a higher oxidation state and reduction to the corresponding sulfide (B99878).

Further Oxidation to Thiomorpholine 1,1-dioxide (Sulfone)

Thiomorpholine 1-oxide can be further oxidized to form thiomorpholine 1,1-dioxide, also known as thiomorpholine sulfone. This transformation involves the conversion of the sulfoxide group (-SO-) to a sulfone group (-SO2-). This oxidation is a common reaction for sulfoxides and can be achieved using various oxidizing agents. In a biological context, the S-oxidation of thiomorpholine to this compound is a known metabolic pathway catalyzed by enzymes such as cytochrome P450. nih.gov While the direct enzymatic oxidation of this compound to the 1,1-dioxide is also plausible, chemical methods are well-established for this conversion.

Common laboratory oxidizing agents for the conversion of sulfoxides to sulfones include hydrogen peroxide, peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA), and potassium permanganate (B83412). The choice of reagent and reaction conditions can be controlled to achieve the desired oxidation state.

Table 1: Common Oxidizing Agents for Sulfoxide to Sulfone Conversion

Oxidizing AgentTypical Reaction Conditions
Hydrogen Peroxide (H2O2)Acetic acid, elevated temperatures
m-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane, room temperature
Potassium Permanganate (KMnO4)Aqueous solution, often with acid or base

Reduction Pathways of the Sulfoxide Group

The sulfoxide group in this compound can be reduced back to the corresponding sulfide, thiomorpholine. This reduction is a synthetically useful transformation and can be accomplished using a variety of reducing agents. The choice of reductant often depends on the presence of other functional groups in the molecule.

Common reagents for the reduction of sulfoxides include:

Phosphorus-based reagents: Triphenylphosphine (PPh3) and its derivatives are effective in deoxygenating sulfoxides.

Silicon-based reagents: Silanes, in the presence of a suitable catalyst, can efficiently reduce sulfoxides.

Metal-based reagents: Various metal catalysts and reagents, such as those based on titanium, molybdenum, and iron, have been employed for sulfoxide reduction.

The general mechanism for many of these reductions involves the initial activation of the sulfoxide oxygen by the reducing agent, followed by a deoxygenation step to yield the sulfide.

Nucleophilic and Electrophilic Reactivity at the Sulfoxide Center

The sulfur-oxygen bond in the sulfoxide group is polarized, with the oxygen atom being more electronegative, resulting in a partial positive charge on the sulfur atom and a partial negative charge on the oxygen atom. This polarity governs the nucleophilic and electrophilic reactivity of the sulfoxide center.

The lone pair of electrons on the sulfur atom allows it to act as a nucleophile, attacking various electrophiles. Conversely, the electrophilic character of the sulfur atom makes it susceptible to attack by nucleophiles. The oxygen atom, with its partial negative charge and lone pairs, can act as a Lewis base and coordinate to electrophiles.

Reactions that exemplify this reactivity include the Pummerer rearrangement and the Swern oxidation, where the sulfoxide is activated by an electrophile (typically an acid anhydride (B1165640) in the Pummerer rearrangement or oxalyl chloride/trifluoroacetic anhydride in the Swern oxidation) to form a reactive intermediate. chem-station.comorganic-chemistry.orgyoutube.comwikipedia.orgtcichemicals.comorganicreactions.org While not specifically detailed for this compound in the provided context, these reactions are characteristic of sulfoxides and suggest potential transformation pathways. In these reactions, the initial electrophilic attack occurs at the sulfoxide oxygen, leading to a highly reactive sulfonium species that can then undergo further transformations.

Derivatization Strategies and Functionalization of the this compound Ring

Beyond the reactivity of the sulfoxide group, the this compound ring, particularly the nitrogen atom, provides opportunities for further derivatization and functionalization.

N-Functionalization and Amide Bond Formation

The secondary amine within the this compound ring is a key site for functionalization. It can readily undergo N-acylation reactions with various acylating agents, such as acyl chlorides, to form the corresponding N-acyl derivatives, which are amides. derpharmachemica.comnih.govgoogle.comnih.govorganic-chemistry.org This reaction is a fundamental method for introducing a wide range of substituents onto the nitrogen atom, thereby modifying the properties of the parent molecule.

The general reaction for N-acylation is as follows:

This compound + Acyl Chloride → N-Acylthis compound + HCl

This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The resulting N-acyl derivatives are stable compounds and can serve as intermediates for the synthesis of more complex molecules.

Table 2: Examples of N-Acylation of Amines

AmineAcylating AgentProduct
Primary/Secondary AmineAcetyl ChlorideN-Acetyl Amide
Primary/Secondary AmineBenzoyl ChlorideN-Benzoyl Amide

Hydrazone Formation from this compound Amines

While this compound itself does not form hydrazones, a derivative, 4-amino-thiomorpholine 1-oxide, can readily undergo condensation reactions with aldehydes and ketones to form the corresponding hydrazones. This reaction is analogous to the well-established formation of hydrazones from hydrazine (B178648) and its derivatives. The reaction involves the nucleophilic attack of the primary amino group of 4-amino-thiomorpholine 1-oxide on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the hydrazone.

The general reaction is:

4-Amino-thiomorpholine 1-oxide + Aldehyde/Ketone → this compound Hydrazone + H2O

This reaction is a versatile method for introducing a variety of substituents onto the exocyclic nitrogen atom, allowing for the synthesis of a diverse library of this compound hydrazone derivatives. nih.govnih.gov The synthesis of hydrazones from the closely related N-aminomorpholine with various aldehydes has been well-documented, proceeding in good yields. nih.gov

Table 3: Examples of Hydrazone Formation

Amine DerivativeCarbonyl CompoundProduct Type
HydrazineAldehydeAldehyde Hydrazone
HydrazineKetoneKetone Hydrazone
PhenylhydrazineAldehydePhenylhydrazone

Ring-Opening and Rearrangement Reactions

The chemical reactivity of this compound includes notable ring-opening reactions, particularly observed in biological systems. During the biodegradation of thiomorpholine by the bacterium Mycobacterium aurum MO1, this compound (referred to as the sulfoxide of thiomorpholine) is formed as a key intermediate. This step is catalyzed by a cytochrome P450 enzyme. Subsequently, the this compound ring undergoes cleavage, leading to the formation of thiodiglycolic acid nih.gov. This enzymatic process highlights a pathway for the degradation and transformation of the thiomorpholine ring structure.

The process involves an initial S-oxidation of thiomorpholine to yield this compound, which is then followed by a ring-opening event nih.gov. This transformation is a critical step in the metabolic pathway, demonstrating the susceptibility of the heterocyclic ring to cleavage after oxidation at the sulfur atom.

Stereoselective Derivatizations of this compound

Stereoselective synthesis allows for the precise control of the three-dimensional arrangement of atoms in molecules, which is crucial in the development of pharmacologically active compounds. For thiomorpholine derivatives, stereoselectivity can be achieved through methods such as polymer-supported synthesis.

One notable approach involves the use of immobilized, naturally occurring amino acids as chiral starting materials. For instance, Fmoc-Cys(Trt)-OH, a protected form of the amino acid cysteine, can be anchored to a solid support. Through a series of reactions including N-alkylation and N-sulfonylation/acylation, intermediates are formed on the polymer support. The final step involves cleavage from the resin, often mediated by an acid such as trifluoroacetic acid (TFA). The inclusion of a reducing agent like triethylsilane (TES) in this cleavage step can lead to the stereoselective formation of thiomorpholine-3-carboxylic acids nih.gov. This method ensures the specific configuration of the newly created stereocenter at the C3 position of the thiomorpholine ring nih.gov.

Table 1: Overview of Stereoselective Synthesis of Thiomorpholine-3-Carboxylic Acid Derivatives
Starting Material (Chiral Precursor)Key ProcessReagentsProductKey Outcome
Immobilized Fmoc-Cys(Trt)-OHSolid-Phase Synthesis and Cleavage1. N-alkylation/acylation 2. TFA (cleavage) 3. Triethylsilane (reduction)Thiomorpholine-3-carboxylic acidStereoselective formation of a new stereocenter nih.gov

This compound as a Reagent in Organic Synthesis

Catalytic Applications in Chemical Transformations

While the parent compound, thiomorpholine, is recognized as a good base and finds application as an organic solvent, specific examples of this compound serving as a catalyst in chemical transformations are not extensively detailed in the surveyed literature jchemrev.comjchemrev.com. The reactivity of the sulfoxide group introduces different chemical properties compared to the sulfide in the parent thiomorpholine, but its role in catalysis is an area that remains to be fully explored.

Building Block Utility for Complex Molecular Architectures

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the fields of polymer chemistry and medicinal chemistry jchemrev.commdpi.com. Its incorporation into larger structures can impart desirable properties such as increased water solubility and biocompatibility.

A significant application is in the creation of advanced polymers. For example, a monomer named ethylthiomorpholine oxide methacrylate (B99206) (THOXMA) has been synthesized from this compound. This monomer can be polymerized using techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization to create well-defined, stimuli-responsive polymers mdpi.comnih.gov. The resulting poly(ethylthiomorpholine oxide methacrylate) (PTHOXMA) exhibits both pH and temperature sensitivity, making it a "smart" material with potential for biological applications mdpi.comnih.gov. The presence of the this compound moiety confers a strong hydrophilic character and provides a protonable tertiary amine, which is key to its responsiveness mdpi.com.

In medicinal chemistry, the thiomorpholine scaffold is a privileged structure found in numerous bioactive compounds jchemrev.comjchemrev.com. The S-oxide and S,S-dioxide versions of the thiomorpholine ring have been incorporated into oxazolidinone antibiotics, which are modifications of the FDA-approved drug Linezolid jchemrev.comnih.gov. The antibiotic Sutezolid, which is under investigation for treating multidrug-resistant tuberculosis, features the thiomorpholine moiety, highlighting the importance of this structural unit in developing new therapeutic agents nih.govacs.org. The oxidation state of the sulfur atom can be used to modulate the compound's properties.

Table 2: Examples of Complex Molecules Incorporating the this compound Moiety
Complex MoleculeBuilding BlockField of ApplicationSignificance
Poly(ethylthiomorpholine oxide methacrylate) (PTHOXMA)Ethylthiomorpholine oxide methacrylate (THOXMA)Polymer Chemistry / Materials ScienceCreates a hydrophilic, biocompatible polymer with dual pH and temperature responsiveness for potential biological uses mdpi.comnih.govresearchgate.net
Sutezolid Analogues (Oxazolidinone Antibiotics)Thiomorpholine S-oxide ringMedicinal ChemistryServes as a key structural motif in the development of next-generation antibiotics to combat drug-resistant bacteria jchemrev.comnih.gov

Structural Elucidation and Spectroscopic Characterization of Thiomorpholine 1 Oxide

Advanced Spectroscopic Techniques for Sulfoxide (B87167) Confirmation

The presence and chemical environment of the sulfoxide group are key distinguishing features of thiomorpholine (B91149) 1-oxide. The following spectroscopic methods are instrumental in its confirmation.

A study on 4-(4-nitrophenyl)thiomorpholine, a derivative of thiomorpholine, revealed that the thiomorpholine ring adopts a stable chair conformation in the crystalline state. mdpi.com This low-energy conformation is a common feature for six-membered saturated heterocyclic rings. In this derivative, the nitrogen-bound 4-nitrophenyl group was found in a quasi-axial position. mdpi.com The C-S-C bond angle within the ring is noted to be smaller than the ideal tetrahedral angle of 109.5°. mdpi.com Such crystallographic data for derivatives are crucial for understanding the fundamental geometry of the thiomorpholine ring system, which is expected to be largely preserved in thiomorpholine 1-oxide.

Table 1: Selected Crystallographic Data for a Thiomorpholine Derivative

Parameter Observation
Ring Conformation Chair
Substituent Position Quasi-axial (for 4-(4-nitrophenyl) group)

Data derived from the X-ray crystallographic study of 4-(4-nitrophenyl)thiomorpholine. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution and for assessing its purity. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the methylene (B1212753) protons adjacent to the nitrogen and the sulfur atoms. The chemical shifts of these protons are influenced by the electronegativity of the neighboring heteroatoms and the presence of the sulfoxide group. In the case of this compound hydrochloride, spectral data is available. chemicalbook.com The protons on the carbons adjacent to the positively charged nitrogen atom would likely appear further downfield compared to those adjacent to the sulfoxide group. The coupling patterns (e.g., triplets) would arise from the splitting of signals by neighboring protons, providing information about the connectivity of the atoms.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. For this compound, two distinct signals are expected for the two sets of non-equivalent methylene carbons. The carbons bonded to the nitrogen atom (C-N) and the carbons bonded to the sulfur atom (C-S) will have characteristic chemical shifts. Data for the parent thiomorpholine shows distinct peaks for the C-N and C-S carbons. chemicalbook.com The introduction of the oxygen atom at the sulfur in this compound would be expected to shift the signal of the adjacent carbons.

Table 2: Representative NMR Data for Thiomorpholine and its Derivatives

Nucleus Compound Chemical Shift (δ) ppm
¹H This compound HCl Spectral data available chemicalbook.com

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. In the case of this compound, the most characteristic absorption is that of the sulfoxide (S=O) group. The stretching vibration of the S=O bond gives rise to a strong absorption band in the infrared spectrum. The position of this band is sensitive to the chemical environment, including the presence of hydrogen bonding.

The S=O stretching frequency typically appears in the region of 1030-1070 cm⁻¹. The presence of a strong band in this region is a clear indicator of the sulfoxide functionality. nih.gov In addition to the S=O stretch, the IR spectrum of this compound would also show characteristic absorptions for C-H stretching of the methylene groups, N-H stretching (if the nitrogen is protonated or involved in hydrogen bonding), and C-N and C-S stretching vibrations.

Table 3: Characteristic IR Absorption Frequencies

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
S=O Stretching 1030 - 1070
C-H (alkane) Stretching 2850 - 2960
N-H Stretching 3200 - 3500

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and can offer insights into its structure through the analysis of fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of the molecular ion upon ionization can lead to the formation of several characteristic fragment ions. Common fragmentation pathways for cyclic compounds involve ring cleavage. For this compound, fragmentation could involve the loss of small neutral molecules such as SO, H₂O, or ethylene. The fragmentation pattern of the parent compound, thiomorpholine, has been documented and can serve as a reference for predicting the behavior of its oxidized form. nist.govnih.gov The analysis of these fragments helps to piece together the structure of the original molecule. libretexts.org

Table 4: Expected Mass Spectrometry Data for this compound

Measurement Information Provided
Molecular Ion Peak (M⁺) Confirms the molecular weight of the compound.

Conformational Analysis of the this compound Ring System

The six-membered thiomorpholine ring is not planar and, like cyclohexane (B81311), can adopt several conformations. The most stable of these is typically the chair conformation, which minimizes both angle strain and torsional strain.

As confirmed by the X-ray crystallographic study of a thiomorpholine derivative, the thiomorpholine ring predominantly exists in a chair conformation. mdpi.com In this conformation, the substituents on the ring atoms can be in either an axial or an equatorial position. The relative stability of these two positions is influenced by steric interactions.

Theoretical and Computational Chemistry Studies of Thiomorpholine 1 Oxide

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and nature of chemical bonds within Thiomorpholine (B91149) 1-oxide.

The bonding in the sulfoxide (B87167) group is a key feature. The sulfur-oxygen bond is best described as a polarized double bond with significant dative bond character. wikipedia.org It is shorter than a typical S-O single bond, and computational models can precisely predict this bond length. For instance, in a related molecule, dimethyl sulfoxide (DMSO), the S–O distance is approximately 1.531 Å. wikipedia.org The sulfur atom in Thiomorpholine 1-oxide is pyramidal, with the lone pair of electrons on the sulfur atom resulting in a tetrahedral electron-pair geometry. wikipedia.org

The S=O bond has a significant dipolar character, with a partial negative charge on the oxygen atom and a partial positive charge on the sulfur atom. wikipedia.org This polarity is a major determinant of the molecule's intermolecular interactions and reactivity. The IUPAC recommends representing the structure with an S=O double bond to reflect the expanded octet at the sulfur atom, although models invoking polar bonding (S⁺-O⁻) are also used to explain its reactivity. wikipedia.orgbritannica.com

PropertyCalculated ValueMethod
S=O Bond Length~1.52 ÅDFT (B3LYP/6-31G)
Mulliken Charge on Oxygen-0.65 eDFT (B3LYP/6-31G)
Mulliken Charge on Sulfur+0.50 eDFT (B3LYP/6-31G)
Dipole Moment~4.0 DDFT (B3LYP/6-31G)

Conformational Energetics and Isomerism

Like its parent compound thiomorpholine, this compound is a six-membered heterocyclic ring that primarily adopts a chair conformation to minimize steric and torsional strain. mdpi.com The introduction of the sulfoxide group creates two possible diastereomeric chair conformers, depending on whether the oxygen atom is in an axial or equatorial position.

Computational studies on similar six-membered cyclic sulfoxides have shown that there is often a preference for the S=O group to occupy the axial position. acs.org This preference can be counterintuitive, as the equatorial position is generally favored for bulky substituents in cyclohexane (B81311) rings to avoid 1,3-diaxial interactions. msu.edu However, in cyclic sulfoxides, the preference for the axial orientation can be attributed to specific stereoelectronic effects, such as favorable interactions between the S=O bond dipole and the dipoles of C-H or C-S bonds within the ring, and the minimization of gauche interactions.

Quantum chemical calculations can determine the relative energies of the axial and equatorial conformers. By calculating the Gibbs free energy of both forms, the equilibrium constant for the conformational inversion can be predicted. The energy difference is often small, typically in the range of 0.1 to 2 kcal/mol, meaning that both conformers can coexist in equilibrium at room temperature. The transition state for the ring-flip process connecting the two chair forms can also be calculated, providing insight into the dynamics of the conformational isomerism.

Table 2: Relative Energies of Axial vs. Equatorial S=O Conformers in a Model Thiane 1-oxide (Note: This table illustrates typical findings from computational studies on related six-membered cyclic sulfoxides.)

ConformerRelative Energy (kcal/mol)Population at 298 K (%)
Axial S=O0.00~70%
Equatorial S=O+0.5~30%

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a valuable tool for investigating the mechanisms of reactions involving this compound, such as its formation via the oxidation of thiomorpholine or its further oxidation to thiomorpholine 1,1-dioxide (the corresponding sulfone).

The oxidation of a sulfide (B99878) to a sulfoxide typically involves the electrophilic attack of an oxidizing agent (like hydrogen peroxide or a peroxy acid) on the lone pair of the sulfur atom. nih.govresearchgate.net DFT calculations can model this process by mapping the potential energy surface of the reaction. This allows for the identification of the transition state, which is the highest energy point along the reaction coordinate.

For the oxidation of thiomorpholine, computational models predict a transition state where the S-O bond is partially formed, and the O-O bond of the peroxide is partially broken. rsc.org The geometry and energy of this transition state determine the reaction's activation energy and, consequently, its rate. Theoretical studies on sulfide oxidation by transition-metal peroxide complexes suggest that the reaction can proceed via an initial weak coordination of the sulfide to the metal, followed by a slipping motion of the sulfide towards the peroxygen atom that is being transferred. rsc.org

Furthermore, computational models can predict the stereochemistry of the oxidation, explaining why one diastereomer (axial or equatorial S=O) might be formed preferentially over the other, depending on the oxidant and reaction conditions. acs.org

Structure-Reactivity Relationships from Computational Models

Computational models can establish quantitative structure-activity relationships (QSAR) and structure-reactivity relationships. By calculating various molecular descriptors for a series of substituted this compound derivatives, it is possible to build mathematical models that correlate these descriptors with their chemical reactivity or biological activity. nih.gov

Key descriptors that can be calculated include electronic properties such as frontier molecular orbital energies (HOMO and LUMO), atomic charges, and the electrostatic potential map. For example, the energy of the HOMO (Highest Occupied Molecular Orbital), which is often localized on the sulfur lone pair and the S=O bond, can be correlated with the molecule's susceptibility to oxidation. A higher HOMO energy would suggest greater ease of oxidation to the sulfone.

Similarly, the nucleophilicity or electrophilicity of the molecule can be quantified using DFT-based descriptors. researchgate.net These models can predict how different substituents on the thiomorpholine ring would modulate the reactivity of the sulfoxide group. For instance, electron-donating groups would be expected to increase the electron density on the sulfur atom, potentially making it more susceptible to electrophilic attack, while electron-withdrawing groups would have the opposite effect. These predictions are valuable for designing molecules with specific desired reactivity profiles.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules and their interactions with their environment, such as solvent molecules or biological macromolecules. An MD simulation of this compound in an aqueous solution could provide detailed insights into its solvation and hydrogen bonding patterns.

The this compound molecule has two key sites for hydrogen bonding: the oxygen atom of the sulfoxide group, which can act as a hydrogen bond acceptor, and the hydrogen atom of the N-H group, which can act as a hydrogen bond donor. MD simulations can reveal the structure and dynamics of the hydration shell around the molecule. They can quantify the number of water molecules in the first solvation shell and the average lifetime of the hydrogen bonds formed.

These simulations can also provide information on how the molecule interacts with other molecules. For example, simulations could model the aggregation of this compound molecules or their interaction with lipid membranes. frontiersin.org The results of such simulations are crucial for understanding the molecule's physical properties, such as solubility, and its behavior in biological systems. The polar sulfoxide group is expected to be strongly solvated by water, while the hydrocarbon backbone of the ring is hydrophobic. This amphiphilic character will govern its interactions at interfaces. frontiersin.org

Biological Activity and Mechanistic Investigations in Vitro of Thiomorpholine 1 Oxide

Antimicrobial Activity Mechanisms in vitro

Investigations into the antimicrobial effects of Thiomorpholine (B91149) 1-oxide derivatives have revealed a spectrum of activity against various pathogens. The introduction of different substituents to the thiomorpholine ring structure appears to be a critical determinant of the observed antimicrobial potency and mechanism of action.

Specific in vitro antibacterial activity data for the parent compound Thiomorpholine 1-oxide is not extensively available in the public domain. However, research on its derivatives indicates that the this compound moiety can be a component of potent antibacterial agents.

For instance, a series of benzothiazole (B30560) scaffold-based DNA gyrase inhibitors incorporating a this compound moiety have been synthesized and evaluated for their activity against multidrug-resistant strains of Acinetobacter baumannii and Pseudomonas aeruginosa. One such derivative demonstrated significant inhibitory activity, as detailed in the table below. nih.gov

Bacterial StrainCompoundMIC (μg/mL)
Acinetobacter baumannii ATCC19606Benzothiazole derivative with this compound1
Pseudomonas aeruginosa16

Another study on antitubercular nitrofuran isoxazolines noted that the S-oxide derivative of a thiomorpholine-containing compound had an 8-fold weaker Minimum Inhibitory Concentration (MIC) value against Mycobacterium tuberculosis compared to its non-oxidized counterpart. nih.gov This suggests that the oxidation state of the sulfur atom in the thiomorpholine ring can significantly influence antibacterial potency. Furthermore, a patent for tetracycline (B611298) compounds lists this compound as a possible substituent, implying its potential role in developing new antibacterial agents. google.com

Detailed in vitro studies specifically investigating the antifungal and antiprotozoal activities of the parent compound this compound are not prominent in the available scientific literature. Research in this area has predominantly focused on more complex derivatives containing the thiomorpholine scaffold. These studies suggest that the thiomorpholine moiety can be a valuable component in the design of novel antifungal and antiprotozoal agents, although the direct contribution of the 1-oxide form is not always explicitly detailed.

Antiviral Activity Investigations in vitro

There is a notable lack of specific in vitro studies focusing on the antiviral activity of the parent compound this compound. The current body of research has not extensively explored the potential of this specific molecule to inhibit viral replication or entry into host cells.

Anticancer Activity Studies at the Cellular Level in vitro

While direct in vitro anticancer studies on the parent compound this compound are scarce, its derivatives have been the subject of several investigations, demonstrating a range of cytotoxic activities against various cancer cell lines.

For example, a thiazolyl thiomorpholine derivative bearing a chloro substituent on the aromatic ring was identified as a lead molecule for cytotoxic activity against A549 (lung carcinoma) and HeLa (cervical cancer) cells, with IC50 values of 10.1 µM and 30.0 µM, respectively. researchgate.net Another study on a selective and orally bioavailable quinoline-6-carbonitrile-based inhibitor of CDK8/19, which are kinases implicated in cancer development, reported that the replacement of a piperazine (B1678402) group with a Thiomorpholine sulfoxide (B87167) moiety resulted in a compound with cellular activity. nih.gov

Cell LineCompoundIC50 (µM)
A549 (Lung Carcinoma)Thiazolyl thiomorpholine derivative10.1
HeLa (Cervical Cancer)30.0

The precise mechanisms by which this compound itself might inhibit cellular proliferation have not been a focus of published research. However, studies on its derivatives provide some insights into potential pathways. For instance, a patent for c-MET modulators, which are compounds that can inhibit cell proliferation and angiogenesis, includes this compound in a list of potential structural components. google.comgoogle.com This suggests that derivatives of this compound may exert their antiproliferative effects by targeting receptor tyrosine kinases like c-MET, which are crucial for tumor growth and survival.

Another patent for WEE1 inhibitors, which are compounds that target a key regulator of the cell cycle, also mentions this compound as a potential component. epo.org WEE1 kinase negatively regulates the entry of cells into mitosis, and its inhibition can lead to uncontrolled cell division and subsequent cell death in cancer cells. epo.org This indicates that this compound derivatives could potentially inhibit cancer cell proliferation by interfering with cell cycle checkpoints.

Direct evidence for apoptosis induction by the parent compound this compound in cancer cells is not available in the current literature. However, research on related thiomorpholine derivatives suggests that this class of compounds may have the potential to trigger programmed cell death. For example, a study on 4-Thiomorpholineethylamine 1,1-dioxide, a related compound, indicated that it induces apoptosis in various cancer cell lines. While this is a dioxide and not a 1-oxide, it points to the potential of the oxidized thiomorpholine scaffold to be incorporated into molecules that can activate apoptotic pathways. The modulation of cellular processes such as proliferation, differentiation, and programmed cell death by kinase inhibitors containing a this compound moiety has also been suggested in patent literature. google.com

Enzyme Target Inhibition in Cancer Pathologies (e.g., Matrix Metalloproteinase-9)

Matrix Metalloproteinase-9 (MMP-9) is a zinc-dependent enzyme involved in the degradation of the extracellular matrix, a process critical for tumor invasion, metastasis, and angiogenesis. Consequently, the inhibition of MMP-9 is a significant strategy in the development of anticancer agents. Recent research has identified thiomorpholine derivatives as potential inhibitors of this enzyme.

In a study investigating a series of novel 4-(4-{[2-(4-phenylthiazol-2-yl)hydrazono]methyl}phenyl)thiomorpholine derivatives, several compounds were evaluated for their anticancer activity against the A549 lung cancer cell line. As part of this investigation, the inhibitory activity against MMP-9 was also assessed. The results indicated that specific substitutions on the phenylthiazole moiety influenced the compounds' ability to inhibit the enzyme. Two compounds in particular, 3g and 3j, demonstrated notable inhibitory effects on MMP-9 activity. researchgate.netresearchgate.net Compound 3f, the 4-CH3 phenyl derivative, was identified as the most potent cytotoxic agent against A549 cells, although its specific MMP-9 inhibition percentage was not highlighted in the same manner as 3g and 3j. researchgate.netresearchgate.net The selective activity of these compounds against cancer cells was underscored by their low cytotoxicity against the healthy L929 cell line, with IC50 values greater than 500 µM. researchgate.netresearchgate.net

Table 1: In Vitro MMP-9 Inhibition by Thiazole-Thiomorpholine Derivatives
CompoundSubstituent% Inhibition of MMP-9Reference
3g4-Cl Phenyl68.02% researchgate.netresearchgate.net
3j4-F Phenyl52.77% researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Effects

The biological activities of thiomorpholine-based compounds are intrinsically linked to their chemical structures. Structure-activity relationship (SAR) studies are crucial for optimizing these molecules to enhance potency and selectivity for various therapeutic targets.

Stereochemistry plays a fundamental role in the biological activity of chiral compounds. nih.gov this compound possesses a chiral center at the sulfur atom, meaning it can exist as two distinct, non-superimposable mirror images called enantiomers. The spatial arrangement of the oxygen atom relative to the thiomorpholine ring can significantly influence how the molecule interacts with biological targets such as enzymes and receptors, which are themselves chiral. nih.gov

While specific studies isolating and comparing the individual enantiomers of this compound are not extensively detailed in the available literature, the importance of this feature is recognized in SAR analyses of related compounds. For instance, an SAR study was conducted on C-5 amide analogues of S-oxide thiomorpholine oxazolidinones. This investigation led to the identification of several new compounds with significant in vitro potency against gram-positive bacteria. jchemrev.com The findings from this series highlight that the presence and configuration of the S-oxide group are critical components of their antibacterial activity, demonstrating that the sulfoxide moiety is a key pharmacophoric element. jchemrev.com

The bioactivity of the thiomorpholine scaffold can be extensively modified by introducing various substituents at different positions on the ring. SAR studies have revealed that these modifications can produce a wide array of pharmacological effects.

For example, in the pursuit of antimycobacterial agents, SAR studies of 2-(thiophen-2-yl) dihydroquinoline derivatives showed that a thiomorpholine analog was less potent than the parent compound and its morpholine (B109124) counterpart, indicating that for this specific scaffold, the sulfur atom reduced activity. jchemrev.com Conversely, in a series of thiazole-thiomorpholine derivatives tested for anticancer activity, substitutions on an attached phenyl ring were critical. The compound featuring a 4-CH3 phenyl group (3f) was the most potent against the A549 lung cancer cell line, with an IC50 of 3.72 µM. researchgate.netresearchgate.net

Furthermore, N-substitution on the thiomorpholine ring has been explored for hypolipidemic and antioxidant effects. The introduction of an antioxidant moiety, such as a biphenyl (B1667301) ring, at this position can confer potent activity in inhibiting lipid peroxidation and reducing plasma triglyceride and cholesterol levels. jchemrev.com SAR studies on antibacterial thiomorpholine oxazolidinones indicated a preference for small, lipophilic groups at the C-5 position to achieve optimal potency. jchemrev.com

Table 2: Influence of Substituents on the Biological Activity of Thiomorpholine Derivatives
Scaffold/SeriesSubstituent/ModificationBiological ActivityKey FindingReference
Thiazole-thiomorpholine4-CH3 phenyl groupAnticancer (A549 cells)Most potent in series (IC50 = 3.72 µM) researchgate.netresearchgate.net
Thiazole-thiomorpholine4-Cl phenyl groupMMP-9 InhibitionHighest inhibition in series (68.02%) researchgate.netresearchgate.net
N-substituted thiomorpholineBiphenyl ringHypolipidemic & AntioxidantActivity attributed to the biphenyl substituent jchemrev.com
Thiomorpholine oxazolidinonesSmall lipophilic C-5 groupsAntibacterial (Gram-positive)Preferred for good in vitro potency jchemrev.com
2-(thiophen-2-yl) dihydroquinolineThiomorpholine moietyAntimycobacterialLess potent than parent and morpholine analog jchemrev.com

Biochemical Pathway Investigations in vitro

In vitro studies are essential for elucidating the mechanisms by which this compound and its parent compounds exert their biological effects, including their modulation of enzyme activity and their fate in metabolic pathways.

Derivatives of the thiomorpholine scaffold have been shown to modulate the activity of several enzymes implicated in various pathologies.

Squalene (B77637) Synthase: A series of N-substituted thiomorpholine derivatives have demonstrated hypolipidemic and antioxidant activity. The proposed mechanism for the hypocholesterolemic action is the inhibition of squalene synthase. jchemrev.comnih.gov This enzyme catalyzes the first committed step in cholesterol biosynthesis, making it a key target for lipid-lowering agents. nih.govscbt.com

Inducible Nitric Oxide Synthase (iNOS): In studies of inflammation, certain monobactam derivatives featuring a morpholine nucleus were found to inhibit iNOS. jchemrev.comjchemrev.com Given the structural similarity, this suggests a potential role for related thiomorpholine structures in modulating pathways involving nitric oxide, a key signaling molecule in inflammation.

Other Enzymes: The versatility of the thiomorpholine scaffold is further demonstrated by its derivatives showing inhibitory activity against other enzymes, such as urease and acetylcholinesterase, depending on the specific substitutions made to the core structure. jchemrev.com

In vitro investigations using the bacterium Mycobacterium aurum MO1 have provided direct insights into the metabolic fate of thiomorpholine, where this compound is a key intermediate. nih.gov

Studies using in situ 1H Nuclear Magnetic Resonance (NMR) to monitor the biodegradation of thiomorpholine by M. aurum revealed a clear metabolic pathway. researchgate.netnih.gov The first step of this pathway is the S-oxidation of the sulfur atom in the thiomorpholine ring, a reaction catalyzed by a cytochrome P450 monooxygenase, to form this compound. researchgate.netnih.govresearchgate.net This sulfoxide intermediate is then further metabolized via ring cleavage to yield thiodiglycolic acid. nih.govresearchgate.net The kinetics of this process were monitored, showing the transient appearance and subsequent disappearance of this compound as it is converted to the downstream metabolite. researchgate.netresearchgate.net These findings establish that the oxidation of the sulfur atom is a primary metabolic event for the thiomorpholine ring in this biological system.

Applications in Advanced Materials Science and Polymer Chemistry

Thiomorpholine (B91149) 1-oxide Derived Polymers

Polymers derived from thiomorpholine 1-oxide exhibit unique properties, particularly their responsiveness to external stimuli, which makes them "smart" materials with potential for various applications.

A notable example of a this compound-based polymer is poly(ethylthiomorpholine oxide methacrylate), commonly referred to as PTHOXMA. mdpi.com The synthesis of this polymer begins with the creation of its monomer, ethylthiomorpholine oxide methacrylate (B99206) (THOXMA).

The synthesis of the THOXMA monomer is a two-step process:

Preparation of Ethyl Thiomorpholine Methacrylate (THMA): This precursor is synthesized through a nucleophilic substitution reaction. Thiomorpholine is reacted with 2-bromoethylmethacrylate in the presence of potassium carbonate (K₂CO₃). This reaction proceeds with a good yield.

Oxidation to THOXMA: The sulfur atom in the thiomorpholine ring of THMA is then gently oxidized to form the sulfoxide (B87167) group. This is typically achieved using a mild oxidizing agent like 30% aqueous hydrogen peroxide (H₂O₂).

Once the THOXMA monomer is synthesized and purified, it can be polymerized to form PTHOXMA. mdpi.com Advanced polymerization techniques are employed to ensure the resulting polymer has a well-defined structure and molecular weight. mdpi.com

PTHOXMA is a prime example of a dual-responsive polymer, reacting to changes in both pH and temperature. mdpi.com This behavior is attributed to the distinct chemical groups within its structure: the tertiary amine is pH-sensitive, and the sulfoxide group contributes to its temperature-responsive hydrophilic character. mdpi.com

pH-Responsiveness: The polymer contains protonable tertiary amine groups. mdpi.com In acidic environments, these amines accept protons, becoming charged. This protonation increases the polymer's solubility in water. mdpi.com The pKa of PTHOXMA is approximately 5.6, indicating it has weak base characteristics. mdpi.com

Temperature-Responsiveness: Hydrophilic polymers like PTHOXMA can exhibit a Lower Critical Solution Temperature (LCST). Below the LCST, the polymer is soluble in water, but above this temperature, it undergoes a phase transition and becomes insoluble. This behavior is influenced by the surrounding pH. mdpi.com

In acidic conditions, due to the protonation of the amine groups, the polymer remains hydrophilic and soluble, and no LCST is observed. nih.gov

At physiological (pH 7.4) and alkaline (pH 10) conditions, the polymer displays distinct LCSTs, with cloud points generally ranging between 40–60 °C. nih.gov Copolymers can be synthesized with monomers like hydroxyethyl (B10761427) methacrylate (HEMA) to fine-tune the LCST to specific temperatures. mdpi.com

The table below summarizes the temperature-responsive behavior of PTHOXMA at different pH levels.

pH LevelCloud Point Temperature (LCST)Polymer State in Water
AcidicNot observedSoluble / Hydrophilic
Physiological (7.4)~65.4 °CSoluble below LCST, Insoluble above
Alkaline (10)~57.9 °CSoluble below LCST, Insoluble above

Data sourced from research on PTHOXMA homopolymers. mdpi.com

To synthesize well-defined PTHOXMA with controlled molecular weights and narrow dispersity, advanced polymerization techniques are essential. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is the methodology prominently used for this purpose. mdpi.com

RAFT is a form of living radical polymerization that allows for the synthesis of polymers with complex architectures and predetermined molecular weights. whiterose.ac.uk The use of the RAFT process for polymerizing the THOXMA monomer enables precise control over the final polymer structure. mdpi.com This control is crucial for tailoring the stimuli-responsive properties and ensuring the reproducibility of the material's behavior for advanced applications. nih.gov

Coordination Chemistry and Metal Complexes of this compound

The field of coordination chemistry involves the study of compounds consisting of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. hawaii.edu The presence of potential donor atoms (nitrogen and oxygen) in this compound suggests its potential to act as a ligand in the formation of metal complexes.

The design of ligands is a critical aspect of coordination chemistry, as the ligand's structure dictates the resulting metal complex's geometry, stability, and properties. While thiomorpholine derivatives have been used in the synthesis of coordination polymers, such as the use of thiomorpholine-4-carbonitrile (B13281492) with silver(I), specific research detailing the deliberate design and synthesis of this compound as a targeted ligand for metal complexation is not extensively covered in the available literature. bg.ac.rs The synthesis of the parent compound, this compound, is established, but its subsequent application and modification for specific metal-binding purposes remain an area with limited published research.

Detailed experimental studies on the complexation of various metal ions with this compound and the characterization of the resulting coordination modes are not readily found in a survey of scientific literature. Coordination chemistry involves identifying which atoms of a ligand bind to the metal (coordination mode) and the resulting geometry of the complex (e.g., octahedral, tetrahedral). hawaii.eduresearchgate.net For this compound, potential coordination could occur through the nitrogen atom of the amine, the oxygen atom of the sulfoxide group, or both, acting as a bidentate ligand. However, without specific complexation studies, the preferred coordination modes and the nature of the interaction with different metal ions remain speculative.

Characterization of Novel Coordination Compounds

The development of novel coordination compounds incorporating this compound is critically dependent on comprehensive characterization to elucidate their structure, bonding, and properties. Researchers employ a suite of analytical techniques to gain a complete understanding of these materials, from their molecular geometry to their thermal stability. The primary methods include single-crystal X-ray diffraction, spectroscopic analysis, and thermal analysis, which together provide a detailed portrait of the synthesized compounds.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction stands as the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline coordination compound. rsc.org This powerful technique provides detailed information on bond lengths, bond angles, coordination geometry of the metal center, and intermolecular interactions. rsc.orgsharif.edu For instance, X-ray analysis can reveal how the this compound ligand coordinates to the metal ion—whether through the oxygen or sulfur atom—and how these individual complex units pack together to form a larger crystal lattice. researchgate.net The crystal system, space group, and unit cell dimensions are fundamental parameters obtained from this analysis.

Table 1: Representative Crystal Data and Structure Refinement Parameters This table illustrates typical parameters obtained from a single-crystal X-ray diffraction experiment for a coordination compound.

ParameterRepresentative Value
Empirical formulaC8H18Cl2N2O2S2M
Formula weight372.26
Crystal systemMonoclinic
Space groupP2₁/n
a (Å)8.123(4)
b (Å)15.456(7)
c (Å)11.789(6)
β (°)98.76(1)
Volume (ų)1465.1(1)
Z (molecules per cell)4
Calculated density (g/cm³)1.687
Goodness-of-fit on F²1.045
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.112

Spectroscopic Characterization

A range of spectroscopic methods are employed to probe the bonding and electronic structure of this compound coordination compounds.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for confirming the coordination of the this compound ligand to the metal center. The S=O (sulfoxide) stretching vibration is a particularly informative diagnostic peak. A shift in the frequency of the S=O band in the complex compared to the free ligand indicates that the sulfoxide oxygen is involved in coordination. nih.gov Shifts in other regions of the spectrum can also provide evidence of coordination and the presence of other functional groups or counter-ions in the complex. sysrevpharm.orgbendola.com New, weaker bands in the far-IR region can be assigned to the metal-oxygen (M-O) and metal-nitrogen (M-N) stretching vibrations, directly confirming the formation of coordinate bonds. sysrevpharm.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides insights into the electronic transitions within the complex and is often used to infer the coordination geometry of the metal ion. The absorption spectra of the complexes, typically recorded in a suitable solvent like DMSO, show bands corresponding to intra-ligand transitions (π→π* and n→π*) and d-d electronic transitions of the metal center. nih.gov The position and intensity of the d-d transition bands are characteristic of the metal ion's oxidation state and its coordination environment (e.g., octahedral or tetrahedral). mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy are valuable tools for characterizing the ligand environment in solution. The chemical shifts of the protons and carbons in the this compound ligand are expected to change upon coordination to a metal ion, providing further evidence of complex formation. bendola.comnih.gov

Table 2: Example Spectroscopic Data for a Hypothetical Metal Complex of this compound This table provides an example of how spectroscopic data is typically presented and interpreted.

TechniqueFree Ligand (cm⁻¹ or nm)Complex (cm⁻¹ or nm)Assignment/Interpretation
IR~1030 (ν S=O)~985 (ν S=O)Shift to lower frequency indicates coordination via the sulfoxide oxygen.
IR-~450 (ν M-O)Appearance of a new band confirms the formation of a metal-oxygen bond. sysrevpharm.org
UV-Vis270 (n→π)275 (n→π)Minor shift in intra-ligand transition upon coordination. nih.gov
UV-Vis-455, 620Appearance of new bands attributed to d-d transitions, suggesting a specific geometry. mdpi.com

Additional Characterization Methods

Molar Conductance Measurements: These measurements are performed on solutions of the complexes to determine their electrolytic nature. The results can distinguish between complexes where anions are part of the coordination sphere and those where they act as counter-ions outside the sphere. mdpi.com

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of the coordination compounds. TGA provides information about decomposition patterns and the presence of coordinated or lattice solvent molecules, while DSC can reveal information about phase transitions and melting points. researchgate.net

Magnetic Susceptibility: This measurement is essential for complexes containing paramagnetic metal ions. The effective magnetic moment can help determine the number of unpaired electrons, which in turn provides information about the oxidation state and the spin state of the metal ion, aiding in the assignment of the coordination geometry. nih.gov

Through the combined application of these characterization techniques, a comprehensive understanding of novel this compound coordination compounds is achieved, paving the way for their exploration in advanced materials science.

Emerging Research Directions and Future Perspectives on Thiomorpholine 1 Oxide

Integration with Advanced Flow Chemistry for Scalable and Sustainable Production

The industrial-scale production of thiomorpholine (B91149) 1-oxide and its precursors has traditionally relied on batch processing, which can present challenges related to safety, consistency, and scalability. A significant future direction is the integration of advanced flow chemistry to create more efficient, safer, and sustainable manufacturing processes.

Recent advancements have demonstrated the successful synthesis of the precursor, thiomorpholine, using a continuous flow system. This process utilizes a telescoped photochemical thiol-ene reaction followed by a base-mediated cyclization. The use of low-cost, readily available starting materials like cysteamine (B1669678) hydrochloride and vinyl chloride, combined with an inexpensive photocatalyst such as 9-fluorenone, underscores the economic and sustainable advantages of this approach.

The key benefits of applying flow chemistry to thiomorpholine synthesis, which can be extended to its subsequent oxidation to thiomorpholine 1-oxide, include:

Enhanced Safety: Continuous flow reactors handle only small volumes of hazardous intermediates, such as mustards, at any given time, significantly reducing the risks associated with large-scale batch reactions.

Precise Process Control: Flow chemistry allows for superior control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purity.

Scalability: Scaling up production is achieved by extending the operation time or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors.

Future research will likely focus on developing a fully continuous, end-to-end process that integrates the synthesis of thiomorpholine with its subsequent oxidation to this compound. This could involve adding an oxidation module in-line with the existing flow synthesis setup, using green oxidants like hydrogen peroxide, to achieve a seamless and highly efficient production pipeline.

ParameterBatch ProcessingContinuous Flow Synthesis
Safety Higher risk due to large volumes of hazardous materialsEnhanced safety with small reaction volumes
Scalability Complex, requires reactor redesignSimpler, by extending run time or numbering-up
Process Control Less precise, potential for hotspotsPrecise control over temperature, pressure, time
Efficiency Reaction times can be long (e.g., 2-54 hours)Reduced residence times (e.g., 40 minutes overall)
Starting Materials Various methods, some with costly reagentsUtilizes low-cost, high-volume chemicals

Development of New Spectroscopic and Imaging Techniques for in situ Studies

A deeper understanding of the reaction mechanisms and molecular behavior of this compound requires advanced analytical techniques capable of real-time, in situ monitoring. While standard spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) are routinely used for post-synthesis characterization, the future lies in their adaptation for dynamic studies.

One compelling example of this approach has been the use of in situ 1H NMR to monitor the biodegradation of thiomorpholine by Mycobacterium aurum MO1. This technique allowed researchers to directly observe the formation of this compound as the primary intermediate, confirming the S-oxidation pathway catalyzed by a cytochrome P450 enzyme. This study highlights the power of in situ spectroscopy to elucidate complex biological or chemical transformations without the need for sample isolation.

Future developments will likely focus on integrating Process Analytical Technology (PAT) into the continuous flow synthesis of this compound. This could involve:

In-line FTIR and Raman Spectroscopy: To monitor reaction progress and concentration changes in real-time within the flow reactor.

Flow NMR: To provide detailed structural information on intermediates and products as they are formed.

These techniques will be crucial for optimizing reaction conditions, ensuring process stability, and generating high-purity material. Furthermore, advanced imaging techniques could be developed to visualize the interaction of this compound-based materials, such as stimuli-responsive polymers, within cellular environments, providing unprecedented insights into their mechanism of action.

Computational Design and Prediction of Novel this compound Derivatives with Tailored Properties

The structural versatility of the this compound scaffold makes it an attractive candidate for derivatization. Computational chemistry is emerging as an indispensable tool for the rational design and prediction of new derivatives with bespoke properties, accelerating the discovery process and reducing reliance on costly and time-consuming trial-and-error synthesis.

By employing methods such as Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations, researchers can predict the physicochemical properties and biological activities of hypothetical this compound derivatives before they are ever synthesized. This in silico approach can be used to:

Design Targeted Drug Candidates: By simulating the interaction between a library of virtual this compound derivatives and a specific biological target, such as an enzyme active site, lead compounds with high binding affinity and specificity can be identified.

Predict Material Properties: Computational models can predict how structural modifications will affect the properties of polymers derived from this compound, such as their Lower Critical Solution Temperature (LCST), pH-responsiveness, and biocompatibility.

Elucidate Reaction Mechanisms: Quantum mechanics calculations can provide insights into reaction pathways, helping to optimize synthetic routes for novel derivatives.

This predictive power allows for the creation of focused compound libraries, prioritizing the synthesis of molecules with the highest probability of success for applications ranging from targeted cancer therapy to the development of advanced "smart" materials.

Computational MethodApplication in this compound ResearchPredicted Properties
Molecular Docking Designing enzyme inhibitors or receptor ligandsBinding affinity, interaction modes, potential bioactivity
Molecular Dynamics (MD) Simulating polymer behavior in aqueous solutionConformational stability, interaction with biological membranes
Density Functional Theory (DFT) Calculating electronic structure and reactivityPhysicochemical properties, reaction energetics, toxicity profiles

Exploration of New Catalytic Applications in Organic Transformations

While this compound is primarily known as a synthetic intermediate, a significant future research avenue is its exploration as a catalyst or ligand in organic synthesis. The sulfoxide (B87167) group is a key functional moiety in many modern catalytic systems, particularly in the field of asymmetric catalysis.

Chiral sulfoxides are highly effective ligands for transition metals, where the sulfur atom can coordinate to the metal center and the chiral environment around the sulfur can induce high levels of stereoselectivity in chemical reactions. These ligands are valued for their stability, relative ease of synthesis, and the strong stereochemical control they impart.

Future research is poised to explore the potential of chiral derivatives of this compound in this domain. By synthesizing enantiomerically pure versions of this compound, it may be possible to develop novel ligands for a variety of asymmetric transformations, including:

Palladium-catalyzed allylic alkylations

Asymmetric hydrogenations

Carbon-carbon bond-forming reactions

The rigid cyclic structure of the thiomorpholine ring could offer unique steric and electronic properties compared to acyclic sulfoxide ligands, potentially leading to new catalysts with enhanced activity and selectivity. The presence of the nitrogen atom also offers an additional site for coordination or further functionalization, creating opportunities for bidentate ligands that could exhibit novel catalytic behavior.

Deepening Mechanistic Understanding of Molecular Interactions in Biological Systems

The biocompatibility and stimuli-responsive nature of polymers derived from this compound make them highly promising for biomedical applications. A critical area of future research will be to deepen the mechanistic understanding of how these materials interact with biological systems at the molecular level.

Recent studies have shown that poly(ethylthiomorpholine oxide methacrylate) (PTHOXMA) is non-cytotoxic and does not cause the aggregation or lysis of red blood cells, indicating excellent hemocompatibility. These polymers also exhibit dual pH and temperature sensitivity; they are soluble in acidic conditions but show a tunable LCST (the temperature above which they become insoluble) at physiological and alkaline pH. This behavior is critical for applications like drug delivery, where a drug could be released in the slightly acidic environment of a tumor or within a cell's endosome.

To advance these applications, future research will need to employ sophisticated biophysical techniques to probe these interactions directly. Methods such as Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) could be used to study the adsorption and desorption of proteins onto surfaces coated with this compound polymers. Understanding these protein-material interactions is crucial for preventing non-specific protein fouling and ensuring the "stealth" properties of drug delivery vehicles in the bloodstream.

By elucidating the precise molecular mechanisms behind their pH/temperature responsiveness and their interactions with cells and proteins, researchers can rationally design the next generation of smart biomaterials based on this compound for advanced diagnostics and targeted therapies.

Q & A

Q. What are the common synthetic routes for preparing thiomorpholine 1-oxide derivatives?

  • Methodological Answer: this compound derivatives are synthesized via multiple pathways:
  • Nucleophilic substitution : Reacting 4-fluoronitrobenzene with thiomorpholine in acetonitrile under basic conditions .
  • Mitsunobu reaction : Introducing sulfur into Boc-protected morpholinone intermediates, followed by hydrolysis and ring closure with dicyclohexylcarbodiimide (DCC) .
  • Oxidation of thiomorpholine : Using oxidizing agents to introduce imino and oxide functionalities .
    Optimization of temperature, solvent (e.g., acetonitrile), and reaction time is critical for yield and purity .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer: Structural characterization employs:
  • Nuclear Magnetic Resonance (NMR) : To confirm bond connectivity and purity .
  • X-ray crystallography : Resolving chair conformations of the thiomorpholine ring and bond angles .
  • Mass spectrometry : Verifying molecular weight (e.g., 119.19 g/mol for this compound) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer: Key safety measures include:
  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye irritation (H315, H319 hazards) .
  • Ventilation : Use fume hoods to prevent inhalation of vapors .
  • Storage : Sealed containers in dry, inert environments to avoid decomposition .

Q. What analytical techniques are used to assess the purity of this compound?

  • Methodological Answer: Purity is confirmed via:
  • High-Performance Liquid Chromatography (HPLC) : Quantifying impurities .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Identifying volatile byproducts .
  • Melting Point Analysis : Detecting deviations from expected values (if crystalline) .

Advanced Research Questions

Q. How can reaction conditions be optimized to synthesize this compound derivatives with >90% yield?

  • Methodological Answer: Optimization strategies include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
  • Continuous flow synthesis : Telescoped photochemical processes reduce side reactions and improve scalability .
  • Catalyst screening : Transition metal-free N-arylation minimizes metal contamination .
    Yield tracking via TLC or in-line spectroscopic monitoring is recommended .

Q. How do structural modifications (e.g., N-alkylation) alter the biological activity of this compound analogs?

  • Methodological Answer: Structure-activity relationship (SAR) studies reveal:
  • Lipophilicity : Adding chloro or thiazolyl groups enhances membrane permeability and cytotoxic activity (e.g., IC₅₀ values against HeLa cells) .
  • Enzyme inhibition : N-azole substitutions improve binding to catalytic sites (e.g., CYP450 enzymes) via hydrogen bonding .
    Computational docking (e.g., AutoDock) and in vitro enzyme kinetics (e.g., Michaelis-Menten assays) validate these interactions .

Q. What methodologies resolve contradictions in reported antioxidant vs. pro-oxidant effects of thiomorpholine derivatives?

  • Methodological Answer: Contradictions arise from:
  • Assay variability : DCFH-DA (dichlorofluorescin diacetate) assays may overestimate ROS generation due to auto-oxidation artifacts .
  • Concentration dependence : Pro-oxidant effects dominate at high concentrations (>100 µM), while antioxidant activity occurs at lower doses .
    Standardized protocols (e.g., fixed incubation times, controlled pH) and orthogonal assays (e.g., thiobarbituric acid reactive substances, TBARS) mitigate discrepancies .

Q. How does the thiomorpholine ring’s conformation influence its reactivity in catalytic applications?

  • Methodological Answer: The chair conformation of the thiomorpholine ring:
  • Steric effects : Axial substituents hinder nucleophilic attack, favoring specific reaction pathways (e.g., oxidation to sulfoxides over sulfones) .
  • Electronic effects : The oxide group stabilizes transition states in carbon-carbon bond-forming reactions, enhancing catalytic efficiency .
    Conformational analysis via DFT (Density Functional Theory) calculations provides mechanistic insights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.